Monomelittoside

Description

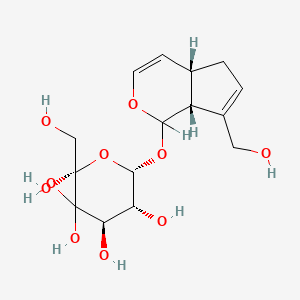

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-4a,5-dihydroxy-7-(hydroxymethyl)-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c16-4-6-3-8(18)15(22)1-2-23-13(9(6)15)25-14-12(21)11(20)10(19)7(5-17)24-14/h1-3,7-14,16-22H,4-5H2/t7-,8-,9+,10-,11+,12-,13+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHRUHMGDQLMBZ-KRWIWSHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1(C(C=C2CO)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Monomelittoside: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Structure, Properties, and Biological Landscape

Abstract

Monomelittoside, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of Monomelittoside, detailing its chemical structure, physicochemical properties, and known biological activities. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. It consolidates available data on its characteristics and outlines experimental protocols for its study, aiming to facilitate further investigation into its mechanism of action and potential clinical utility.

Chemical Structure and Properties

Monomelittoside is classified as an iridoid O-glycoside.[1] Its core structure consists of a cyclopenta[c]pyran ring system attached to a glucose moiety.

Table 1: Chemical Identifiers of Monomelittoside

| Identifier | Value | Source |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-4a,5-dihydroxy-7-(hydroxymethyl)-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [2] |

| SMILES | C1=CO--INVALID-LINK--O)O">C@HO[C@H]3--INVALID-LINK--CO)O)O">C@@HO | [2] |

| InChIKey | WVHRUHMGDQLMBZ-KRWIWSHESA-N | [2] |

| CAS Number | 20633-72-1 | [2] |

| Synonyms | Danmelittoside | [2] |

Table 2: Physicochemical Properties of Monomelittoside

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₁₀ | [2][3] |

| Molecular Weight | 362.33 g/mol | [2][3] |

| Water Solubility (Predicted) | 113 g/L | [1] |

| logP (Predicted) | -2.2 to -3.8 | [1] |

| pKa (Strongest Acidic, Predicted) | 12.1 | [1] |

| pKa (Strongest Basic, Predicted) | -2.7 | [1] |

Biological Activities and Signaling Pathways

While direct and extensive research on the specific biological activities of Monomelittoside is limited, its classification as an iridoid glycoside suggests potential anti-inflammatory, antioxidant, and anticancer properties, as these are common activities associated with this class of compounds.[4][5][6] Further targeted studies are necessary to fully elucidate the pharmacological profile of Monomelittoside.

Based on the known activities of related compounds, potential signaling pathways that Monomelittoside may modulate include:

-

NF-κB Signaling Pathway: Many iridoid glycosides exhibit anti-inflammatory effects by inhibiting the NF-κB pathway, a key regulator of inflammation.[7]

-

MAPK Signaling Pathway: The MAPK cascade is involved in cellular processes like proliferation, differentiation, and apoptosis, and is a target for some natural products.[8][9]

-

Apoptosis Pathway: The induction of apoptosis is a common mechanism for the anticancer activity of many natural compounds.[10][11]

Further research is required to confirm the interaction of Monomelittoside with these and other signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of Monomelittoside.

Isolation and Purification

Monomelittoside has been reported in Rehmannia glutinosa and Stachys glutinosa.[2][12] A general protocol for the isolation of iridoid glycosides from Rehmannia glutinosa using High-Performance Liquid Chromatography (HPLC) is described below. This protocol can be adapted and optimized for the specific isolation of Monomelittoside.

Experimental Workflow: Isolation of Iridoid Glycosides

Caption: General workflow for the isolation and purification of iridoid glycosides.

Protocol:

-

Extraction: The dried and powdered plant material is extracted with 70% ethanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.[5]

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to obtain a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Iridoid glycosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20 or silica gel, with a gradient elution system (e.g., methanol-water) to achieve initial separation.[13]

-

Preparative HPLC: Fractions containing Monomelittoside are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient).

-

Purity Analysis: The purity of the isolated Monomelittoside is assessed by analytical HPLC, and its structure is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Monomelittoside. Electrospray ionization (ESI) is a common technique for the analysis of iridoid glycosides. The fragmentation pattern typically involves the loss of the sugar moiety and subsequent cleavages of the aglycone.[2][3]

Logical Relationship: Spectroscopic Analysis for Structural Confirmation

Caption: The process of confirming the chemical structure of an isolated compound.

In Vitro Biological Assays

3.3.1. Antioxidant Activity (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol:

-

Prepare a stock solution of Monomelittoside in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the Monomelittoside stock solution.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add the Monomelittoside dilutions and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.[16][17]

3.3.2. Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Monomelittoside for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.[18][19]

3.3.3. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of Monomelittoside for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition.[20]

Signaling Pathway Analysis (Western Blot)

Western blotting can be used to investigate the effect of Monomelittoside on the phosphorylation status and expression levels of key proteins in signaling pathways such as NF-κB and MAPK.

Experimental Workflow: Western Blot Analysis

Caption: A generalized workflow for performing Western blot analysis.

Protocol:

-

Treat cells with Monomelittoside and/or a stimulant (e.g., LPS or TNF-α).

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated p65 for NF-κB activation, or phosphorylated ERK for MAPK activation).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

Monomelittoside presents an interesting scaffold for further investigation in the field of drug discovery. Its classification as an iridoid glycoside suggests a range of potential biological activities that warrant detailed exploration. This technical guide has summarized the current knowledge of its chemical structure and properties and has provided a framework of experimental protocols to facilitate future research. In-depth studies are crucial to uncover the specific mechanisms of action and to validate the therapeutic potential of Monomelittoside.

References

- 1. researchgate.net [researchgate.net]

- 2. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragmentation patterns study of iridoid glycosides in Fructus Gardeniae by HPLC-Q/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Four new iridoid glycosides from the roots of Rehmannia glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In-vitro and in-vivo anti-inflammatory and antinociceptive effects of the methanol extract of the roots of Morinda officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systemic Regulation of RAS/MAPK Signaling by the Serotonin Metabolite 5-HIAA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The MAPK kinase Pek1 acts as a phosphorylation-dependent molecular switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tumor-selective induction of apoptosis and the small-molecule immune response modifier imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of apoptosis and cell cycle arrest by imexon in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. acgpubs.org [acgpubs.org]

- 14. rsc.org [rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Selective cytotoxicity of withaphysalins in myeloid leukemia cell lines versus peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Monomelittoside in Stachys Species: A Technical Guide to Its Natural Sources, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Monomelittoside, an iridoid glycoside, as a natural product within the Stachys genus. It covers its known sources, quantitative data, detailed experimental protocols for its extraction and analysis, and the biosynthetic pathway leading to its formation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence of Monomelittoside in Stachys Species

Monomelittoside has been identified in several species of the genus Stachys, a member of the Lamiaceae family. The presence of this iridoid glycoside is a significant chemotaxonomic marker for certain species within the genus. Documented sources of Monomelittoside include:

-

Stachys lavandulifolia Vahl : This species is a known source of Monomelittoside.[1]

-

Stachys leucoglossa subsp. leucoglossa : Metabolic profiling has confirmed the presence of Monomelittoside in this subspecies.[2][3]

-

Stachys glutinosa L. : Phytochemical analysis has identified Monomelittoside as a constituent of this species.[1][4][5]

-

Stachys iva Griseb. : This species has been reported to contain Monomelittoside.[1]

Quantitative Analysis of Monomelittoside

Quantitative data on the concentration of Monomelittoside in Stachys species is limited. However, one study on Stachys lavandulifolia provides a valuable insight into the potential yield of this compound.

| Stachys Species | Plant Part | Extraction Solvent | Monomelittoside Content (% of extract) | Reference |

| Stachys lavandulifolia | Aerial Parts | Methanol Soluble (MS) | 0.25% | [6] |

| Stachys lavandulifolia | Aerial Parts | Methanol (ME) | 1.35% | [6] |

Table 1: Quantitative Data of Monomelittoside in Stachys lavandulifolia

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of Monomelittoside from Stachys species, based on established techniques for iridoid glycosides.

Extraction of Monomelittoside

Objective: To extract Monomelittoside and other polar compounds from the plant material.

Materials:

-

Dried and powdered aerial parts of Stachys species

-

Methanol (HPLC grade)

-

70% Methanol

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Grinding: Grind the dried aerial parts of the Stachys plant into a fine powder (approximately 40-60 mesh).

-

Extraction:

-

Accurately weigh 1 gram of the powdered plant material.

-

Add 25 mL of 70% methanol.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the plant residue twice more with 25 mL of 70% methanol each time.

-

-

Concentration:

-

Combine the supernatants from the three extraction steps.

-

Evaporate the solvent to dryness under reduced pressure at 50°C using a rotary evaporator to obtain the crude extract.

-

Isolation of Monomelittoside (General Approach)

Objective: To isolate Monomelittoside from the crude extract using chromatographic techniques.

Materials:

-

Crude methanol extract

-

Silica gel for column chromatography

-

Appropriate solvent systems for elution (e.g., gradients of chloroform-methanol or ethyl acetate-methanol-water)

-

Reversed-phase C18 column for High-Performance Liquid Chromatography (HPLC)

Procedure:

-

Column Chromatography:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Apply the dissolved extract to a silica gel column.

-

Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing Monomelittoside.

-

-

Preparative HPLC:

-

Pool the fractions containing Monomelittoside.

-

Further purify the pooled fractions using a reversed-phase preparative HPLC system with a C18 column.

-

Use a suitable mobile phase, such as a gradient of acetonitrile and water, to achieve separation.

-

Collect the peak corresponding to Monomelittoside.

-

Quantification of Monomelittoside by HPLC-UV

Objective: To quantify the amount of Monomelittoside in the plant extract.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Monomelittoside reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Formic acid (analytical grade)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the Monomelittoside reference standard (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution to obtain concentrations ranging from 1 to 200 µg/mL.

-

-

Preparation of Sample Solution:

-

Accurately weigh the dried extract and reconstitute it in methanol to a known concentration (e.g., 10 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions (General Example):

-

Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient starting with a low percentage of B and increasing over time to elute Monomelittoside. The exact gradient should be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: As iridoid glycosides typically lack a strong chromophore, a low UV wavelength (e.g., 205-210 nm) is often used for detection.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Inject the sample solution and determine the peak area for Monomelittoside.

-

Calculate the concentration of Monomelittoside in the sample using the regression equation from the calibration curve.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity and structure of the isolated Monomelittoside.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve the purified Monomelittoside in a suitable deuterated solvent (e.g., Methanol-d4).

-

Acquire 1H NMR and 13C NMR spectra.

-

Compare the obtained spectral data with published data for Monomelittoside to confirm its identity. 2D NMR experiments such as COSY, HSQC, and HMBC can be used for complete structural assignment if necessary.

Biosynthesis and Experimental Workflow Diagrams

Biosynthetic Pathway of Iridoid Glycosides

Iridoids, including Monomelittoside, are monoterpenoids derived from the isoprenoid pathway. The core iridoid structure is synthesized via the methylerythritol phosphate (MEP) pathway in the plastids of plants. The following diagram illustrates the key steps in the biosynthesis of the iridoid scaffold, which is a precursor to Monomelittoside.

Caption: Simplified biosynthetic pathway of iridoid glycosides.

Experimental Workflow for Monomelittoside Analysis

The following diagram outlines the general workflow for the extraction, isolation, and quantification of Monomelittoside from Stachys species.

Caption: General experimental workflow for Monomelittoside analysis.

References

- 1. Genus Stachys—Phytochemistry, Traditional Medicinal Uses, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Genus Stachys: A Review of Traditional Uses, Phytochemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monoterpenoids from Stachys glutinosa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biosynthesis of Monomelittoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomelittoside, an iridoid glycoside found in various plant species including those of the genus Stachys and Rehmannia, has garnered interest for its potential biological activities.[1] Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran ring system.[2][3] Their biosynthesis is a complex process involving a series of enzymatic reactions that convert a linear isoprenoid precursor into the final glycosylated product. This technical guide provides an in-depth overview of the core biosynthesis pathway of Monomelittoside, detailing the enzymatic steps, presenting quantitative data, outlining experimental protocols, and visualizing the pathway and experimental workflows.

Core Biosynthesis Pathway of Iridoid Glycosides

The biosynthesis of Monomelittoside follows the general pathway established for iridoid glycosides. The pathway can be broadly divided into three key stages: the formation of the monoterpene precursor geraniol, the synthesis of the iridoid aglycone skeleton, and the final glycosylation step.

Formation of Geraniol

The journey to Monomelittoside begins with the synthesis of geraniol. This occurs via the ubiquitous isoprenoid biosynthesis pathways: the mevalonate (MVA) pathway, typically occurring in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. Both pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate (GPP) synthase then catalyzes the condensation of IPP and DMAPP to form the ten-carbon precursor, geranyl pyrophosphate. Finally, geraniol synthase (GES) hydrolyzes GPP to yield geraniol.

Iridoid Aglycone Formation

The formation of the characteristic iridoid skeleton is the central part of the pathway. This multi-step process involves a series of oxidations and a key cyclization reaction.

-

Hydroxylation and Oxidation: Geraniol undergoes hydroxylation at the C8 position, a reaction catalyzed by a cytochrome P450 monooxygenase, geraniol 8-hydroxylase (G8H). The resulting 8-hydroxygeraniol is then oxidized to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (HGO).

-

Cyclization: The pivotal cyclization of 8-oxogeranial to form the iridoid scaffold is catalyzed by iridoid synthase (ISY). This enzyme facilitates an intramolecular reductive cyclization, leading to the formation of a reactive intermediate that is then converted to the iridoid skeleton.

-

Further Modifications: Following the initial cyclization, the iridoid skeleton can undergo a series of tailoring reactions, including hydroxylations, reductions, and oxidations, catalyzed by various enzymes, primarily from the cytochrome P450 and short-chain dehydrogenase/reductase (SDR) families. These modifications lead to the specific aglycone precursor of Monomelittoside. While the precise aglycone of Monomelittoside is not definitively established in the literature, it is structurally related to aucubin, suggesting a shared biosynthetic origin.[4][5] The biosynthesis of aucubin involves further enzymatic steps, including the action of an "aucubin synthase," which is a cytochrome P450 enzyme.[6]

Glycosylation

The final step in the biosynthesis of Monomelittoside is the glycosylation of the iridoid aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). These enzymes transfer a sugar moiety, typically glucose, from an activated sugar donor like UDP-glucose to an acceptor molecule, in this case, the Monomelittoside aglycone. This glycosylation step is crucial for the stability, solubility, and biological activity of the final compound.

Quantitative Data

Quantitative data on the biosynthesis of iridoid glycosides is essential for understanding pathway flux and for metabolic engineering efforts. The following tables summarize key quantitative parameters.

| Enzyme | Substrate(s) | Product(s) | Plant Source | Reference(s) |

| Geraniol Synthase (GES) | Geranyl Pyrophosphate | Geraniol | Valeriana officinalis | |

| Iridoid Synthase (ISY) | 8-Oxogeranial, NADPH | Iridoid skeleton | Catharanthus roseus | |

| Aucubin Synthase (CYP) | Bartsioside | Aucubin | Callicarpa americana | [6] |

| UDP-Glycosyltransferase | Iridoid Aglycone, UDP-Glucose | Iridoid Glycoside | Various |

| Compound | Plant Species | Tissue/Organ | Concentration Range (% dry weight) | Reference(s) |

| Aucubin | Plantago lanceolata | Leaves | 0.5 - 5.0 | [4] |

| Catalpol | Plantago lanceolata | Leaves | 0.2 - 3.6 | [4] |

| Monomelittoside | Stachys species | Aerial parts | Not specified |

Experimental Protocols

The elucidation of the Monomelittoside biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification of Candidate Genes

-

Transcriptome Mining: High-throughput sequencing of the transcriptome (RNA-Seq) from Monomelittoside-producing plants is a powerful approach to identify candidate genes. By comparing the transcriptomes of high- and low-producing tissues or plants under different conditions (e.g., with and without elicitor treatment), genes co-expressed with Monomelittoside accumulation can be identified. These often include genes encoding cytochrome P450s, SDRs, and UGTs.

Functional Characterization of Enzymes

-

Heterologous Expression: Candidate genes are cloned into expression vectors and introduced into a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. The recombinant protein is then purified.

-

In Vitro Enzyme Assays: The purified recombinant enzyme is incubated with a putative substrate and any necessary co-factors (e.g., NADPH for P450s, UDP-glucose for UGTs). The reaction products are then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enzyme's function.

Quantitative Analysis of Metabolites

-

Extraction: Plant material is harvested, freeze-dried, and ground. Metabolites are extracted using a suitable solvent, often a methanol/water mixture.

-

Chromatographic Separation and Detection: The crude extract is analyzed by HPLC coupled with a UV or mass spectrometric detector. By comparing the retention time and mass spectrum with an authentic standard, Monomelittoside can be identified and quantified.

Visualizations

Biosynthesis Pathway of Monomelittoside

Caption: Proposed biosynthesis pathway of Monomelittoside.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for functional characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of Monomelittoside is a fascinating example of the complex metabolic pathways that plants have evolved to produce a diverse array of natural products. While the general framework of iridoid biosynthesis provides a solid foundation for understanding its formation, further research is needed to fully elucidate the specific enzymes and intermediates in the latter stages of the pathway leading to Monomelittoside. The experimental approaches outlined in this guide provide a roadmap for researchers to unravel these remaining questions, which will be critical for potential applications in drug development and metabolic engineering.

References

- 1. Monomelittoside | C15H22O10 | CID 11968396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 5. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 6. academic.oup.com [academic.oup.com]

Monomelittoside (C15H22O10): A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomelittoside is an iridoid o-glycoside, a class of monoterpenoids characterized by a cyclopentanopyran ring system.[1][2] Its molecular formula is C15H22O10.[1] Iridoids are widely distributed in the plant kingdom and are known for a variety of biological activities, making them of interest to researchers in natural product chemistry and drug discovery.[3][4] This technical guide provides a comprehensive overview of the available information on Monomelittoside, including its chemical properties, natural sources, and potential biological activities, with a focus on presenting data in a structured format for easy reference and providing detailed experimental methodologies where available.

Chemical and Physical Properties

While extensive experimental data for Monomelittoside is not widely published, its fundamental properties have been determined and are summarized below.

| Property | Value | Source |

| Molecular Formula | C15H22O10 | [1] |

| Molecular Weight | 362.33 g/mol | [1] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-4a,5-dihydroxy-7-(hydroxymethyl)-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| CAS Number | 20633-72-1 | [1] |

| SMILES | C1=CO--INVALID-LINK--O)O">C@HO[C@H]3--INVALID-LINK--CO)O)O">C@@HO | [1] |

| InChI Key | WVHRUHMGDQLMBZ-KRWIWSHESA-N | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of natural products. While full spectra for Monomelittoside are not publicly available, references to its analysis by NMR and mass spectrometry exist.[5][6] Researchers isolating this compound would typically perform the following analyses:

-

¹H NMR: To determine the proton environment in the molecule.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and elucidate the complete structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight with high accuracy.

Natural Occurrence

Monomelittoside has been identified in several plant species, primarily within the Lamiaceae family. Its presence has been reported in:

The presence of Monomelittoside in these plants suggests its potential contribution to their traditional medicinal uses.

Biosynthesis

The biosynthesis of Monomelittoside, as an iridoid glycoside, is believed to follow the general pathway for this class of compounds. This pathway originates from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, leading to the formation of the monoterpene precursor, geraniol. A series of enzymatic reactions, including oxidation and cyclization, then form the characteristic iridoid skeleton, which is subsequently glycosylated to yield Monomelittoside.

Potential Biological Activities and Signaling Pathways

While specific pharmacological studies on isolated Monomelittoside are limited, the known biological activities of plant extracts containing this compound, as well as those of other iridoid glycosides, suggest potential anti-inflammatory and antioxidant properties.[4][8]

Anti-inflammatory Activity

Iridoid glycosides are known to exert anti-inflammatory effects through the modulation of key signaling pathways. A plausible mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Antioxidant Activity

The antioxidant potential of Monomelittoside is likely attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.

Experimental Protocols

Extraction and Purification Workflow

The isolation of Monomelittoside from plant material typically involves solvent extraction followed by chromatographic separation.

-

Sample Preparation: Air-dry the plant material (e.g., leaves and stems of Melittis melissophyllum) and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with methanol at room temperature for 24-48 hours with occasional stirring. Repeat the extraction process three times to ensure maximum yield.

-

Filtration and Concentration: Combine the methanolic extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Fractionation: Subject the crude extract to column chromatography on a silica gel column. Elute with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Analysis and Purification: Monitor the collected fractions by thin-layer chromatography (TLC). Combine fractions showing similar profiles and further purify the target compound using preparative high-performance liquid chromatography (HPLC).

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Prepare a stock solution of Monomelittoside in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of the Monomelittoside solution to 100 µL of the DPPH solution.

-

Use ascorbic acid as a positive control and methanol as a blank.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in Macrophages

Principle: This assay determines the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Monomelittoside for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Conclusion

Monomelittoside is a naturally occurring iridoid glycoside with a confirmed molecular formula of C15H22O10. While its presence has been identified in several plant species, there is a notable lack of in-depth studies on the isolated compound. The information available on related iridoid glycosides and extracts containing Monomelittoside suggests potential for anti-inflammatory and antioxidant activities. This technical guide provides a summary of the current knowledge and presents generalized experimental protocols to encourage and facilitate further research into the specific physicochemical properties and pharmacological activities of Monomelittoside. Such studies are essential to fully elucidate its potential for applications in drug development and other scientific fields.

References

- 1. Monomelittoside | C15H22O10 | CID 11968396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In-vitro and in-vivo anti-inflammatory and antinociceptive effects of the methanol extract of the roots of Morinda officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Monoterpenoids from Stachys glutinosa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. Reassessment of Melittis melissophyllum L. subsp. melissophyllum iridoidic fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Monomelittoside: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomelittoside is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, that has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the discovery, history, and isolation of Monomelittoside, with a focus on detailed experimental protocols, quantitative data, and relevant biological context.

Discovery and History

The first isolation and characterization of Monomelittoside is attributed to A. Bianco and colleagues, who reported their findings in a 1983 publication in Gazzetta Chimica Italiana. Their work laid the foundation for subsequent studies on this compound, which has since been identified in various plant species, notably within the genera Stachys and Rehmannia. Iridoid glycosides, as a class, are known for their diverse biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties, making Monomelittoside a compound of interest for further pharmacological investigation.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₁₀ | PubChem |

| Molecular Weight | 362.33 g/mol | PubChem |

| Class | Iridoid O-glycoside | PhytoBank |

| Appearance | White powder | (General knowledge) |

| Solubility | Soluble in polar solvents (e.g., methanol, ethanol, water) | (Inferred from extraction methods) |

Isolation of Monomelittoside: Experimental Protocols

The isolation of Monomelittoside from plant sources generally follows a multi-step process involving extraction, fractionation, and purification. The following protocols are a synthesis of methodologies reported in the literature for the isolation of iridoid glycosides from Stachys and Rehmannia species.

General Workflow for Monomelittoside Isolation

Monomelittoside and its synonyms like Danmelittoside

Disclaimer: Scientific data specifically detailing the biological activities, experimental protocols, and signaling pathways of Monomelittoside (Danmelittoside) is currently limited in publicly accessible literature. This guide provides a comprehensive overview based on available information for Monomelittoside and structurally related iridoid glycosides. The experimental protocols described herein are general methodologies for this class of compounds and would require optimization for Monomelittoside-specific applications.

Introduction

Monomelittoside, also known as Danmelittoside, is a naturally occurring iridoid glycoside.[1] Iridoids are a class of monoterpenoids characterized by a cyclopentane-[c]-pyran skeleton. These compounds are widely distributed in the plant kingdom and are known to possess a diverse range of biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects.[2][3][4][5][6][7] Monomelittoside has been identified in plant species such as Rehmannia glutinosa and various species of the genus Stachys.[8][9][10][11][12]

This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of Monomelittoside, drawing parallels from structurally similar and better-studied iridoid glycosides.

Chemical and Physical Properties

| Property | Value | Source |

| Synonyms | Danmelittoside | PubChem |

| Molecular Formula | C₁₅H₂₂O₁₀ | PubChem[1] |

| Molecular Weight | 362.33 g/mol | PubChem[1] |

| CAS Number | 20633-72-1 | PubChem[1] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-4a,5-dihydroxy-7-(hydroxymethyl)-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem[1] |

Potential Biological Activities and Quantitative Data (Inferred from Related Compounds)

Direct quantitative data on the biological activity of isolated Monomelittoside is scarce. However, based on the activities of structurally related iridoid glycosides like aucubin and various cornel iridoid glycosides, Monomelittoside may possess anti-inflammatory and neuroprotective properties. The following table summarizes quantitative data for some of these related compounds to provide a reference for potential efficacy.

| Compound | Biological Activity | Assay System | IC₅₀ / EC₅₀ / Other Metric | Reference |

| Aucubin (hydrolyzed) | Anti-inflammatory | Inhibition of TNF-α production in RAW 264.7 cells | IC₅₀: 9.2 µM | [15][16] |

| Cornel Iridoid Glycoside | Neuroprotection | Reduction of tau hyperphosphorylation in PS19 transgenic mice | 100 and 200 mg/kg daily for 1 month showed significant reduction | [2] |

| Iridoid Glycosides (Catalpol, Geniposide, Aucubin, etc.) | Neuroprotection | Improved viability of CORT-induced injured PC12 cells | Effective at tested concentrations | [17] |

Experimental Protocols

The following are generalized protocols for the extraction, isolation, and biological evaluation of iridoid glycosides. These would need to be adapted and optimized for Monomelittoside.

Extraction and Isolation of Iridoid Glycosides from Plant Material

This protocol is a general guide for the extraction and purification of iridoid glycosides from plant sources like Rehmannia glutinosa or Stachys species.

Workflow for Iridoid Glycoside Isolation

Caption: A generalized workflow for the extraction and isolation of iridoid glycosides.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a polar solvent, typically 70-80% ethanol or methanol, using methods like maceration, percolation, or Soxhlet extraction.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to remove non-polar compounds. The iridoid glycosides will predominantly remain in the aqueous or ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is subjected to various chromatographic techniques for purification.

-

Macroporous Resin Chromatography: Often used for initial cleanup and enrichment of total glycosides.

-

Silica Gel Chromatography: Used for the separation of individual glycosides. A gradient elution with a solvent system like chloroform-methanol or ethyl acetate-methanol-water is common.

-

Sephadex LH-20 Chromatography: Employed for further purification, particularly for removing pigments and smaller molecules.

-

-

Preparative HPLC: For final purification to obtain high-purity Monomelittoside, reversed-phase preparative HPLC is often used.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC).[10]

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay is commonly used to screen for the anti-inflammatory potential of natural products.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Monomelittoside for 1-2 hours.

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for 24 hours.

-

NO Measurement: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined from the dose-response curve.

Potential Signaling Pathways (Hypothesized)

While the specific signaling pathways modulated by Monomelittoside are yet to be elucidated, studies on related iridoid glycosides like aucubin suggest potential involvement in the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[18][19]

Hypothesized Anti-Inflammatory Signaling Pathway of Monomelittoside

Caption: A hypothesized signaling pathway for the potential anti-inflammatory action of Monomelittoside.

Conclusion and Future Directions

Monomelittoside is a promising natural product for further investigation, particularly in the areas of anti-inflammatory and neuroprotective research. The current lack of specific data highlights a significant research gap. Future studies should focus on:

-

Developing optimized and scalable protocols for the isolation of Monomelittoside from its natural sources.

-

Conducting comprehensive in vitro and in vivo studies to elucidate its specific biological activities and determine its potency (e.g., IC₅₀ values).

-

Investigating the molecular mechanisms of action, including the identification of its direct molecular targets and the signaling pathways it modulates.

-

Evaluating its pharmacokinetic and toxicological profiles to assess its potential as a therapeutic agent.

This guide provides a starting point for researchers interested in exploring the scientific and therapeutic potential of Monomelittoside. The methodologies and hypothesized pathways presented here, based on related compounds, can serve as a blueprint for designing future experiments to unlock the full potential of this iridoid glycoside.

References

- 1. Monomelittoside | C15H22O10 | CID 11968396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Neuroprotective Effects of Cornel Iridoid Glycoside [stressmarq.com]

- 3. florajournal.com [florajournal.com]

- 4. mdpi.com [mdpi.com]

- 5. A Review of Iridoid Glycosides Content and Their Biological Properties from Genus Citharexylum [ejchem.journals.ekb.eg]

- 6. Biological and pharmacological activity of naturally occurring iridoids and secoiridoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics [mdpi.com]

- 8. Metabolic Characterization of Four Members of the Genus Stachys L. (Lamiaceae) [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Phytochemical studies of Rehmannia glutinosa rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phytochemical Analysis and Biological Activity of Three Stachys Species (Lamiaceae) from Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Monomelittoside(20633-72-1) 1H NMR [m.chemicalbook.com]

- 14. Melittoside(19467-03-9) 1H NMR [m.chemicalbook.com]

- 15. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]

Iridoid Glycosides in Campylanthus glaber: A Technical Guide for Researchers and Drug Development Professionals

An in-depth analysis of the chemical constituents, isolation methodologies, and biological activities of iridoid glycosides found in the medicinal plant Campylanthus glaber.

This technical guide provides a comprehensive overview of the iridoid glycosides identified in Campylanthus glaber, a plant species with traditional medicinal uses. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical composition and potential therapeutic applications of this plant. The guide summarizes the known iridoid glycoside constituents, outlines detailed experimental protocols for their extraction and analysis, and explores the signaling pathways modulated by these bioactive compounds.

Iridoid Glycoside Profile of Campylanthus glaber

Campylanthus glaber, a member of the Plantaginaceae family, is known to produce a variety of iridoid glycosides. These monoterpenoid compounds are of significant interest due to their diverse biological activities. Research has led to the identification of several key iridoid glycosides from the aerial parts of this plant.

Table 1: Iridoid Glycosides Identified in Campylanthus glaber

While qualitative analysis has confirmed the presence of the following iridoid glycosides, comprehensive quantitative data in the literature is limited. The table below lists the identified compounds.

| Compound Name | Molecular Formula | Reference |

| Aucubin | C₁₅H₂₂O₉ | [1] |

| Erigeroside | C₁₁H₁₄O₈ | [1] |

| Gardoside | C₁₆H₂₂O₁₀ | [1] |

| Monomellithoside | C₁₅H₂₂O₁₀ | [1] |

| Melittoside | C₂₁H₃₂O₁₅ | [1] |

| Geniposidic acid | C₁₆H₂₂O₁₀ | [1] |

| 8-epilogonic acid | C₁₆H₂₄O₁₀ | [1] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and identification of iridoid glycosides from Campylanthus glaber, based on established phytochemical techniques.

Extraction of Iridoid Glycosides

A generalized protocol for the extraction of iridoid glycosides from the fresh aerial parts of Campylanthus glaber is presented below. To prevent enzymatic degradation of these compounds, immediate processing of the plant material is recommended.

Workflow for Extraction of Iridoid Glycosides from Campylanthus glaber

Caption: General workflow for the ethanolic extraction of iridoid glycosides.

Protocol:

-

Plant Material Preparation: Harvest fresh aerial parts (leaves and stems) of Campylanthus glaber. To minimize enzymatic degradation of iridoid glycosides, the material should be processed immediately.

-

Extraction: Immerse the fresh plant material in ethanol (e.g., 96% EtOH) at room temperature. The solvent-to-plant material ratio should be sufficient to ensure complete submersion (e.g., 10:1 v/w).

-

Maceration: Allow the extraction to proceed for several days (e.g., 3-5 days) with occasional agitation to enhance the extraction efficiency.

-

Filtration: Separate the ethanolic extract from the plant residue by filtration through filter paper.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude ethanolic extract.

Isolation and Purification

The crude extract, containing a complex mixture of compounds, requires further purification to isolate individual iridoid glycosides. This is typically achieved through various chromatographic techniques.

Workflow for Isolation and Purification of Iridoid Glycosides

Caption: Chromatographic workflow for the isolation of pure iridoid glycosides.

Protocol:

-

Column Chromatography: Subject the crude extract to column chromatography. A common stationary phase is silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).

-

Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

Further Purification: Pooled fractions are often subjected to further purification steps, such as Sephadex column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds. A reversed-phase C18 column with a water/methanol or water/acetonitrile gradient is commonly used for the final purification of iridoid glycosides.

Identification and Structural Elucidation

The identification of the isolated iridoid glycosides is achieved through a combination of spectroscopic techniques.

Workflow for Compound Identification

Caption: Analytical workflow for the identification of isolated compounds.

Methodologies:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the retention time and mass-to-charge ratio of the compound, which aids in its identification by comparison with known standards or databases.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for the complete structural elucidation of the isolated compounds. The chemical shifts and coupling constants provide detailed information about the molecular structure.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Iridoid Glycosides in Campylanthus glaber

The following table compiles the ¹H and ¹³C NMR chemical shifts (in ppm) for the iridoid glycosides identified in Campylanthus glaber. Data is referenced from various sources and may have been recorded in different solvents.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aucubin | Data not fully available in a comprehensive format. | Data not fully available in a comprehensive format. |

| Erigeroside | Predicted data available. | Predicted data available.[2] |

| Gardoside | Data not fully available in a comprehensive format. | Available data from SpectraBase.[3] |

| Monomelittoside | ¹H NMR spectrum available. | Data not fully available in a comprehensive format. |

| Melittoside | ¹H NMR spectrum available. | Data not fully available in a comprehensive format. |

| Geniposidic acid | Data not fully available in a comprehensive format. | Data not fully available in a comprehensive format. |

| 8-epilogonic acid | Data not fully available in a comprehensive format. | Available data from PubChem.[4] |

Signaling Pathways and Biological Activity

Iridoid glycosides are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Aucubin, a prominent iridoid glycoside in Campylanthus glaber, has been shown to modulate several key signaling pathways.

Nrf2/HO-1 and AMPK Signaling Pathways

Aucubin has been demonstrated to exert protective effects against lipid accumulation and oxidative stress through the activation of the Nrf2/HO-1 and AMPK signaling pathways.

Diagram of Aucubin's effect on Nrf2/HO-1 and AMPK Pathways

Caption: Aucubin activates AMPK and Nrf2/HO-1 pathways to reduce cellular stress.

TLR4/NF-κB Signaling Pathway

Aucubin has also been shown to exhibit anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response.

Diagram of Aucubin's Inhibition of the TLR4/NF-κB Pathway

Caption: Aucubin inhibits the TLR4/NF-κB signaling pathway, reducing inflammation.

Conclusion

Campylanthus glaber is a rich source of various iridoid glycosides with potential therapeutic applications. This guide has provided an overview of the identified compounds, generalized experimental protocols for their study, and insights into their mechanisms of action. Further research is warranted to fully quantify the iridoid glycoside content in this plant and to further explore the pharmacological activities of its individual constituents. The information presented here serves as a valuable resource for scientists and researchers in the ongoing quest for new drug leads from natural sources.

References

Preliminary Biological Screening of Iridoid Glycosides: A Technical Guide for Researchers

Disclaimer: This technical guide provides a comprehensive overview of the preliminary biological screening of iridoid glycosides , the chemical class to which Monomelittoside belongs. Due to a lack of specific published research on the biological activities of Monomelittoside at the time of this writing, this document leverages available data on other structurally related iridoid glycosides to present potential screening approaches and expected biological effects. The experimental protocols and signaling pathways described herein are representative of those commonly used for this class of compounds and should be adapted and validated for Monomelittoside specifically.

Introduction

Iridoid glycosides are a large group of monoterpenoid natural products widely distributed in the plant kingdom. They are known to possess a diverse range of biological activities, making them promising candidates for drug discovery and development. This guide provides an in-depth overview of the preliminary biological screening of iridoid glycosides, with a focus on their potential anticancer, anti-inflammatory, and neuroprotective effects. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this class of compounds, including Monomelittoside.

Anticancer Activity

Iridoid glycosides have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines. The primary screening for anticancer activity often involves in vitro cytotoxicity assays to determine the concentration at which these compounds inhibit cancer cell growth.

Quantitative Data: In Vitro Cytotoxicity of Iridoid Glycosides

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for various iridoid glycosides against different human cancer cell lines.

| Iridoid Glycoside | Cancer Cell Line | IC50 (µM) | Reference |

| Aucubin | A549 (Lung) | 25.5 | [1] |

| Geniposide | HeLa (Cervical) | 50.2 | [2] |

| Catalpol | HepG2 (Liver) | 45.8 | [2] |

| Loganin | MCF-7 (Breast) | 62.1 | [3] |

| Oleuropein | PC-3 (Prostate) | 35.7 | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Monomelittoside or other iridoid glycoside stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the iridoid glycoside in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Signaling Pathways in Anticancer Activity

Iridoid glycosides can induce apoptosis and inhibit cancer cell proliferation through the modulation of various signaling pathways. The PI3K/Akt and MAPK pathways are two of the most commonly implicated pathways.[3]

Caption: PI3K/Akt and MAPK signaling pathways in cancer.

Anti-inflammatory Activity

Iridoid glycosides have been reported to possess significant anti-inflammatory properties, which are often evaluated using both in vitro and in vivo models. A common in vivo assay is the carrageenan-induced paw edema model in rodents.

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table presents representative data on the inhibition of paw edema by iridoid glycosides in the carrageenan-induced rat paw edema model.

| Iridoid Glycoside | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| Harpagoside | 50 | 45.2 | [4] |

| Aucubin | 100 | 55.8 | [5] |

| Geniposide | 60 | 62.5 | [6] |

| Loganin | 40 | 51.3 | [6] |

| Catalpol | 100 | 48.9 | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Monomelittoside or other iridoid glycoside

-

Carrageenan solution (1% w/v in sterile saline)

-

Indomethacin (positive control, 10 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Administration: Divide the rats into groups (n=6 per group): a negative control group (vehicle), a positive control group (indomethacin), and treatment groups receiving different doses of the iridoid glycoside. Administer the test compounds and controls orally or intraperitoneally 1 hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of iridoid glycosides are often mediated through the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating the expression of pro-inflammatory mediators.[5][7]

Caption: NF-κB signaling pathway in inflammation.

Neuroprotective Activity

Several iridoid glycosides have shown promise in protecting neuronal cells from damage and death, suggesting their potential in the treatment of neurodegenerative diseases.[8][9]

Quantitative Data: In Vitro Neuroprotection

The following table provides examples of the neuroprotective effects of iridoid glycosides in different in vitro models of neuronal damage.

| Iridoid Glycoside | Neuronal Cell Line | Insult | Protective Effect | Reference |

| Geniposide | PC12 | Aβ₂₅₋₃₅ | Increased cell viability by 40% | [9] |

| Catalpol | SH-SY5Y | MPP⁺ | Decreased apoptosis by 35% | [10] |

| Morroniside | Primary cortical neurons | Glutamate | Reduced neuronal death by 50% | [8] |

| Loganin | PC12 | H₂O₂ | Increased antioxidant enzyme activity | [8] |

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of a compound against an induced neuronal injury in a cell culture model.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

-

Appropriate cell culture medium and supplements

-

Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA), amyloid-beta peptide, glutamate)

-

Monomelittoside or other iridoid glycoside

-

Reagents for assessing cell viability (e.g., MTT, LDH assay kit) or apoptosis (e.g., Annexin V/PI staining kit)

-

24-well or 96-well culture plates

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Differentiation: Culture the neuronal cells under appropriate conditions. For cell lines like SH-SY5Y, differentiation into a more mature neuronal phenotype may be induced by treatment with agents like retinoic acid.

-

Pre-treatment: Pre-treat the cells with various concentrations of the iridoid glycoside for a specific period (e.g., 2-24 hours) before inducing neuronal damage.

-

Induction of Neurotoxicity: Expose the cells to the chosen neurotoxic agent at a pre-determined concentration that induces significant but not complete cell death.

-

Co-incubation: Co-incubate the cells with the neurotoxic agent and the iridoid glycoside for an appropriate duration (e.g., 24-48 hours).

-

Assessment of Neuroprotection:

-

Cell Viability: Use assays like MTT or LDH to quantify the number of viable cells.

-

Apoptosis: Use techniques like Annexin V/PI staining followed by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic and necrotic cells.

-

-

Data Analysis: Compare the cell viability or apoptosis rates in the compound-treated groups with the group treated with the neurotoxin alone to determine the neuroprotective effect.

Signaling Pathways in Neuroprotection

The neuroprotective effects of iridoid glycosides are often attributed to their ability to modulate signaling pathways involved in apoptosis and cell survival, such as the Bcl-2 family of proteins and caspase activation.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Neuroprotective Effects of Cornel Iridoid Glycoside [stressmarq.com]

- 9. Iridoids and Other Monoterpenes in the Alzheimer’s Brain: Recent Development and Future Prospects [mdpi.com]

- 10. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics [mdpi.com]

- 11. Protective Effects of Cornel Iridoid Glycoside in Rats After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemotaxonomic Significance of Monomelittoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomelittoside, an iridoid glycoside, has emerged as a significant chemotaxonomic marker, particularly within the Lamiaceae family. This technical guide provides a comprehensive overview of the chemotaxonomic importance of Monomelittoside, detailing its chemical properties, distribution in the plant kingdom, and methods for its isolation and characterization. While extensive research on the biological activities of plant extracts containing Monomelittoside exists, data on the pure compound is limited. This guide summarizes the available information and proposes future directions for research to fully elucidate its therapeutic potential.

Introduction

Chemotaxonomy, the classification of organisms based on their chemical constituents, has become an invaluable tool in plant systematics. Secondary metabolites, such as iridoid glycosides, often exhibit a limited distribution within the plant kingdom, making them excellent markers for establishing phylogenetic relationships. Monomelittoside, a specific iridoid O-glycoside, has garnered attention for its potential as a chemotaxonomic indicator, most notably in the large and diverse Lamiaceae (mint) family.[1][2][3] This guide will delve into the chemical nature of Monomelittoside, its known distribution, and its significance in plant classification.

Chemical Profile of Monomelittoside

Monomelittoside is an iridoid O-glycoside with the molecular formula C15H22O10 and a molecular weight of 362.33 g/mol .[4] Its structure consists of a cyclopentanapyran ring system characteristic of iridoids, with a glucose moiety attached via an O-glycosidic bond. A notable feature of Monomelittoside is the presence of an allose sugar unit, which is relatively rare in nature and contributes to its chemotaxonomic significance.[5]

Table 1: Physicochemical Properties of Monomelittoside

| Property | Value | Source |

| Molecular Formula | C15H22O10 | [4] |

| Molecular Weight | 362.33 g/mol | [4] |

| Class | Iridoid O-glycoside | |

| Key Structural Features | Cyclopentanapyran ring, Glucose moiety, Allose unit | [5] |

Chemotaxonomic Significance

The distribution of Monomelittoside is a key indicator of its chemotaxonomic value. Its presence is most prominently documented in the Lamiaceae family, particularly within the genus Stachys.

Distribution in the Genus Stachys

Numerous studies have identified Monomelittoside in various Stachys species, including S. glutinosa, S. byzantina, S. germanica, and S. lavandulifolia.[5][6][7][8][9][10] The consistent presence of this compound, and specifically its allose sugar component, has led researchers to propose it as a distinct chemotaxonomic marker for the genus Stachys.[5][7] This suggests that the biosynthetic pathway for producing Monomelittoside is a shared, derived characteristic within this lineage.

Broader Distribution in Lamiaceae and Other Families

While most prevalent in Stachys, Monomelittoside has also been reported in other genera of the Lamiaceae family.[11] Its occurrence has also been noted in other plant families, such as Plantaginaceae, though less frequently. The presence of Monomelittoside and related iridoid glycosides across different families can provide insights into broader evolutionary relationships and historical gene flow between plant lineages.

Experimental Protocols

The isolation and characterization of Monomelittoside are crucial for its study. The following section outlines a general workflow based on methodologies reported in the literature for the isolation of iridoid glycosides from plant material.

General Experimental Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of Monomelittoside.

Detailed Methodologies

1. Extraction:

-

Air-dried and powdered aerial parts of the plant material (e.g., Stachys lavandulifolia) are extracted with methanol at room temperature.[12][13]

-

The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Monomelittoside, being a polar glycoside, is expected to be concentrated in the more polar fractions (e.g., n-butanol).

3. Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography on Sephadex LH-20, eluting with methanol.[14]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further purification can be achieved using silica gel column chromatography with a suitable solvent system (e.g., chloroform-methanol-water mixtures).

4. High-Performance Liquid Chromatography (HPLC):

-

Final purification is often achieved by preparative reversed-phase HPLC (RP-HPLC).[10][14][15][16]

-

A C18 column is typically used with a gradient elution of water and acetonitrile or methanol.

5. Structural Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[17][18][19][20][21][22]

Biosynthesis of Monomelittoside

The precise biosynthetic pathway of Monomelittoside has not been fully elucidated. However, based on the well-studied biosynthesis of other iridoid glycosides like aucubin and catalpol, a putative pathway can be proposed.[5][6][7][17][18]

Caption: Proposed biosynthetic pathway of Monomelittoside based on related iridoids.

The pathway likely begins with geranyl pyrophosphate (GPP), a common precursor for monoterpenes. A series of cyclization, oxidation, and glycosylation steps, catalyzed by specific enzymes, leads to the formation of the iridoid scaffold. The final step in the formation of Monomelittoside would involve the specific glycosylation with allose. The enzymes responsible for these transformations in the context of Monomelittoside biosynthesis are yet to be identified.

Biological Activities of Plant Extracts Containing Monomelittoside

While there is a lack of data on the biological activities of isolated Monomelittoside, extracts from plants known to contain this compound, such as various Stachys species, have demonstrated a range of pharmacological effects. It is important to note that these activities are likely due to the synergistic effects of multiple compounds within the extract and cannot be solely attributed to Monomelittoside.

Table 2: Reported Biological Activities of Stachys Species Extracts

| Activity | Plant Species | Reference |

| Anti-inflammatory | Stachys spp. | [20] |

| Antioxidant | Stachys spp. | [15] |

| Antimicrobial | Stachys spp. | [9] |

| Cytotoxic | Stachys spp. | [3][10][13][23] |

Further research is needed to isolate Monomelittoside in sufficient quantities and perform comprehensive biological assays to determine its specific contributions to these observed activities.

Future Directions

The study of Monomelittoside presents several exciting avenues for future research:

-

Elucidation of the Biosynthetic Pathway: Identification and characterization of the specific enzymes involved in Monomelittoside biosynthesis will provide a deeper understanding of its production in plants and could enable synthetic biology approaches for its production.

-